

Derivatization of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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This document provides detailed application notes and experimental protocols for the chemical derivatization of **5-(4-fluorophenyl)pyridine-3-carbaldehyde**. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The following protocols outline key transformations of the aldehyde functional group, enabling the synthesis of a diverse range of derivatives for further investigation.

Introduction

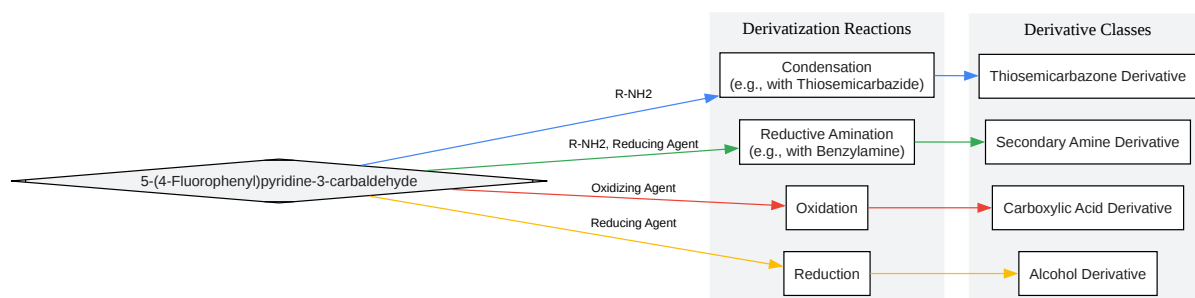
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a heterocyclic aromatic aldehyde containing a pyridine ring substituted with a fluorophenyl group. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including condensation reactions, reductive aminations, oxidations, and reductions. These derivatizations allow for the introduction of diverse functional groups, which can modulate the compound's biological activity, physicochemical properties, and potential as a ligand or material precursor. This document details protocols for several key derivatization reactions.

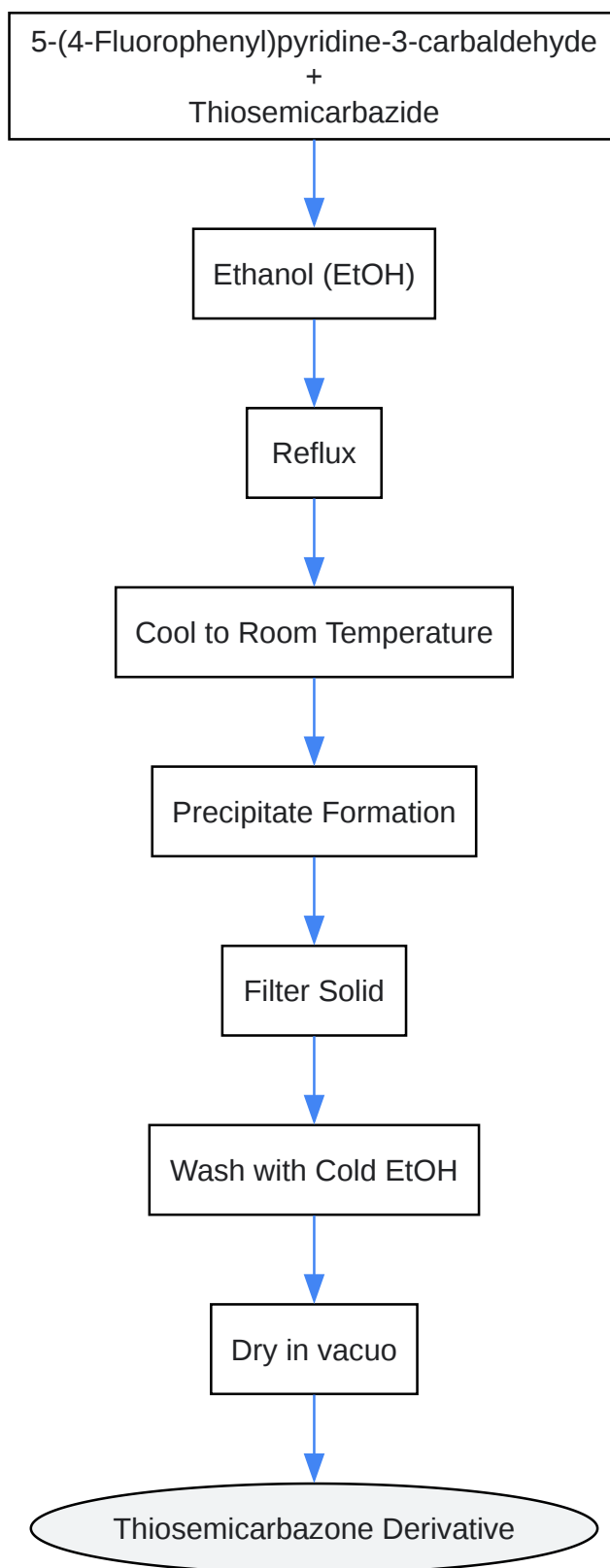
Key Derivatization Strategies

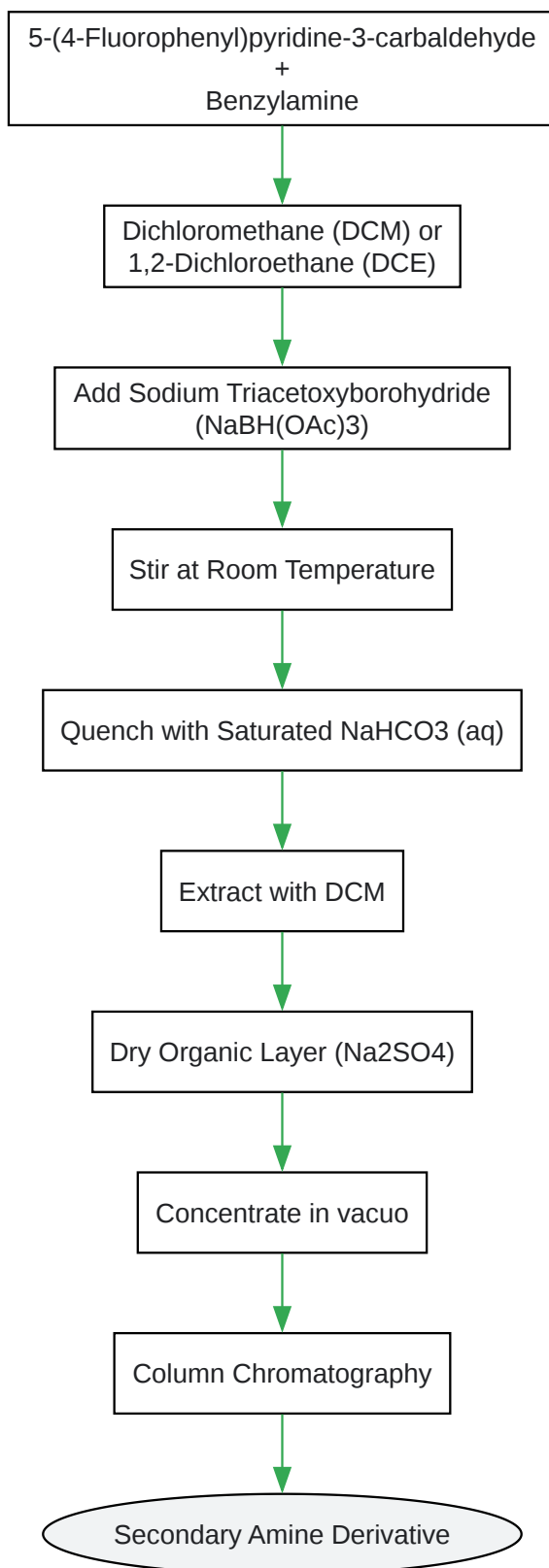
The primary derivatization strategies for **5-(4-fluorophenyl)pyridine-3-carbaldehyde** focus on the reactivity of the aldehyde group. The main pathways explored in this document are:

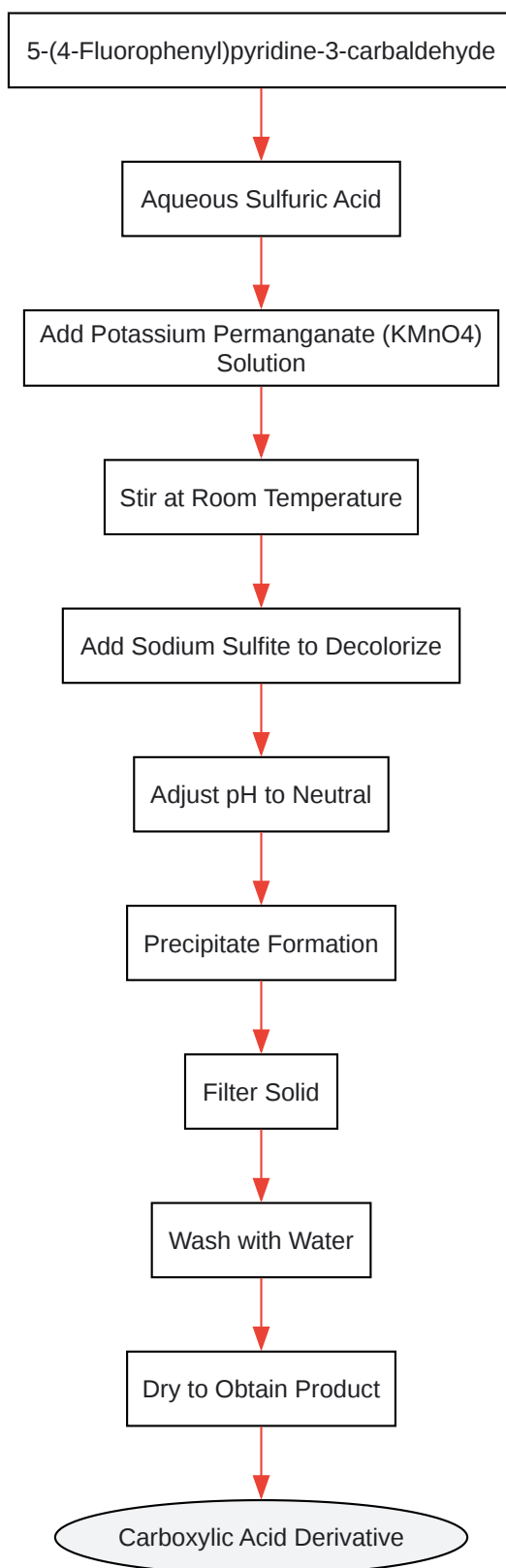
- Condensation Reactions: Formation of C=N bonds through reaction with amine derivatives.
- Reductive Amination: Conversion of the aldehyde to an amine.
- Oxidation: Conversion of the aldehyde to a carboxylic acid.
- Reduction: Conversion of the aldehyde to an alcohol.

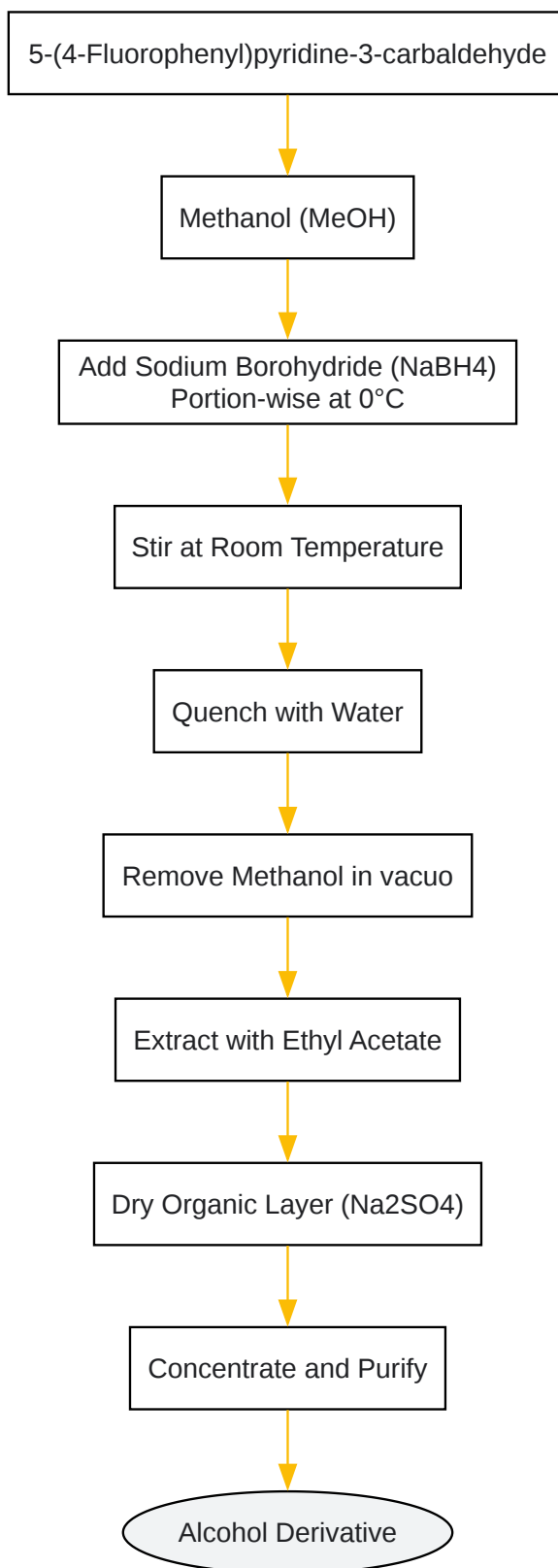
A general overview of these derivatization pathways is presented below.











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